molecular formula C22H30O3 B1222673 3-Oxopregn-4-ene-21,17-carbolactone CAS No. 801-37-6

3-Oxopregn-4-ene-21,17-carbolactone

货号: B1222673
CAS 编号: 801-37-6
分子量: 342.5 g/mol
InChI 键: UWBICEKKOYXZRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione is a steroid lactone.

科学研究应用

Biochemical Properties

3-Oxopregn-4-ene-21,17-carbolactone plays a crucial role in steroid metabolism. It interacts with several enzymes, particularly cytochrome P450 enzymes, which are essential for the metabolism of steroid hormones. This compound binds to mineralocorticoid receptors, influencing the activity of aldosterone—a hormone that regulates sodium and potassium levels in the body .

Cellular Effects

The compound modulates various cellular processes by acting as an antagonist to aldosterone at mineralocorticoid receptors. This mechanism prevents the activation of downstream signaling pathways that regulate electrolyte balance and blood pressure. The biological activities of this compound can be summarized as follows:

  • Influence on Gene Expression : Alters the expression of genes related to electrolyte balance.
  • Impact on Cell Signaling : Affects pathways involved in blood pressure regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways related to steroid metabolism. It interacts with cytochrome P450 enzymes responsible for hydroxylation and subsequent metabolism of steroid hormones.

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

Heart Failure Management

A study evaluated spironolactone derivatives, including this compound, in patients with chronic heart failure. The results indicated significant improvements in patient outcomes, including reduced hospitalization rates due to heart failure exacerbations.

Hirsutism Treatment

In women suffering from hirsutism, treatment with spironolactone (and its derivatives) resulted in a notable decrease in hair growth over six months. This effect was attributed to the antiandrogenic properties of the compound.

Hypertension Control

A clinical trial assessed the impact of spironolactone derivatives on patients with resistant hypertension. Findings suggested that these compounds effectively lowered blood pressure when used alongside standard antihypertensive therapies.

Research Findings

Recent research has focused on the pharmacokinetics and long-term effects of this compound:

Pharmacokinetics

Studies indicate that this compound has a favorable absorption profile with significant bioavailability when administered orally. Peak plasma concentrations are generally achieved within 2 to 4 hours post-administration.

Long-term Effects

Longitudinal studies suggest that prolonged use does not lead to significant electrolyte imbalances or adverse effects commonly associated with steroid use, making it a viable option for chronic conditions requiring long-term management.

Data Summary Table

Application AreaDescriptionKey Findings
Heart Failure ManagementUse of spironolactone derivatives to reduce hospitalization ratesSignificant improvements in patient outcomes
Hirsutism TreatmentAntiandrogenic effects leading to reduced hair growthNotable decrease in hair growth over six months
Hypertension ControlEffective blood pressure reduction when combined with antihypertensivesLowered blood pressure in resistant hypertension patients
PharmacokineticsFavorable absorption profile; peak plasma concentrations within 2–4 hoursSignificant bioavailability observed
Long-term EffectsNo significant electrolyte imbalances with prolonged useViable for chronic conditions requiring long-term management

属性

CAS 编号

801-37-6

分子式

C22H30O3

分子量

342.5 g/mol

IUPAC 名称

(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22+/m1/s1

InChI 键

UWBICEKKOYXZRG-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C

规范 SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxopregn-4-ene-21,17-carbolactone
Reactant of Route 2
Reactant of Route 2
3-Oxopregn-4-ene-21,17-carbolactone
Reactant of Route 3
3-Oxopregn-4-ene-21,17-carbolactone
Reactant of Route 4
3-Oxopregn-4-ene-21,17-carbolactone
Reactant of Route 5
3-Oxopregn-4-ene-21,17-carbolactone
Reactant of Route 6
3-Oxopregn-4-ene-21,17-carbolactone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。